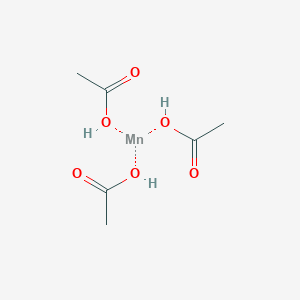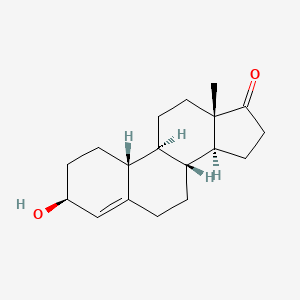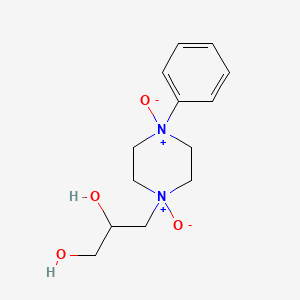
D,L-Dropropizine N,N-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Dropropizine N,N-Dioxide is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is a derivative of dropropizine, a known antitussive agent used to suppress cough. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a dihydroxypropyl group, along with two N-oxide functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N,N-dioxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
D,L-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide functionalities back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Dropropizine.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
D,L-Dropropizine N,N-Dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of D,L-Dropropizine N,N-Dioxide involves its interaction with peripheral sensory receptors in the respiratory tract. It acts as a peripheral antitussive agent by inhibiting the cough reflex at the sensory nerve endings. The compound does not exert central nervous system effects, making it a safer alternative to centrally acting antitussive agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levodropropizine N,N-Dioxide: A stereoisomer with similar antitussive properties.
Dropropizine: The parent compound without the N-oxide functionalities.
Uniqueness
D,L-Dropropizine N,N-Dioxide is unique due to its dual N-oxide functionalities, which enhance its solubility and potentially its biological activity. Compared to levodropropizine N,N-dioxide, it is a racemic mixture, offering a broader range of biological interactions .
Eigenschaften
CAS-Nummer |
152237-41-7 |
|---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
InChI-Schlüssel |
ORQHBRZAGJIZCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

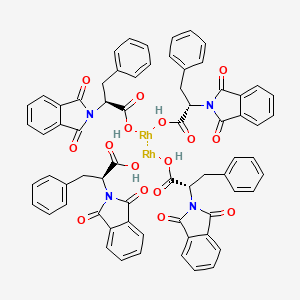

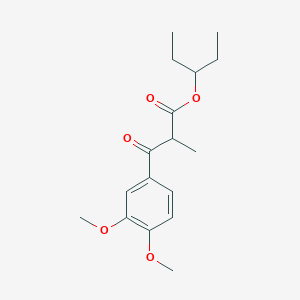
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
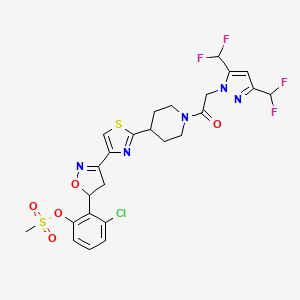
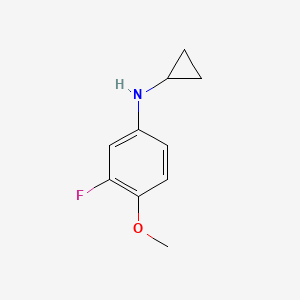
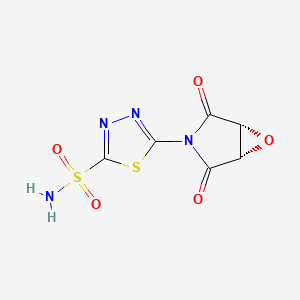
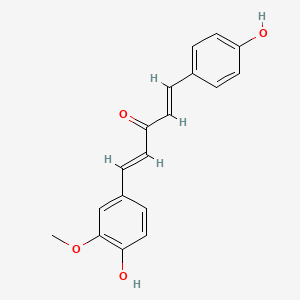
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
